3-(2-Bromophenoxy)pyridazine
Description
Historical Trajectories and Evolution of Pyridazine (B1198779) Chemistry
The initial exploration of pyridazine chemistry can be traced back to the late 19th century. Emil Fischer, in his seminal work on the Fischer indole (B1671886) synthesis, inadvertently prepared the first pyridazine derivative through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent pyridazine heterocycle was later synthesized by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org
Early synthetic routes were often cumbersome and yielded modest results. wikipedia.org However, the 20th century witnessed significant advancements, with the development of more efficient and versatile synthetic strategies. A notable breakthrough was the Chichibabin pyridine (B92270) synthesis, a method adaptable for pyridazine synthesis, which utilized inexpensive reagents and offered improved yields. wikipedia.org The advent of modern synthetic techniques, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized pyridazine chemistry, enabling the precise and efficient introduction of a wide array of functional groups onto the pyridazine core. mdpi.comresearchgate.net These methods, including the Suzuki, Stille, and Sonogashira reactions, have provided chemists with powerful tools to construct complex pyridazine-containing molecules with tailored properties. mdpi.comresearchgate.net
Significance of Halogenated Pyridazine Derivatives in Chemical Synthesis
Halogenated pyridazines, particularly those containing bromine and chlorine, have emerged as indispensable building blocks in organic synthesis. organic-chemistry.orgnih.gov The presence of a halogen atom provides a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.netwikipedia.org The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond, often without the need for specialized and costly ligands. mdpi.com
This reactivity makes halogenated pyridazines valuable precursors for the synthesis of a diverse range of substituted pyridazine derivatives. organic-chemistry.org For instance, 3-bromo-pyridazines can be effectively functionalized through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to generate 3,4-disubstituted pyridazines with high regioselectivity. organic-chemistry.org This versatility allows for the systematic modification of the pyridazine scaffold, enabling the fine-tuning of its electronic and steric properties for specific applications. The widespread commercial availability of various halogenated pyridazines further enhances their utility in both academic and industrial research. mdpi.com
Position of 3-(2-Bromophenoxy)pyridazine within the Landscape of Pyridazine Research
Within the vast family of halogenated pyridazines, this compound represents a specific and intriguing example. Its structure incorporates both a reactive bromine atom on the phenoxy substituent and the characteristic pyridazine ring. While extensive research has been conducted on the broader class of pyridazine derivatives, the specific investigation of this compound appears to be more niche.
While dedicated studies focusing solely on the synthesis and reactivity of this compound are not abundantly found in the public domain, its chemical properties can be inferred from the broader understanding of related halogenated and phenoxy-substituted pyridazines. The compound's utility is intrinsically linked to the synthetic strategies that leverage its reactive bromine handle for the construction of novel chemical entities with potential applications in medicinal chemistry and materials science.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 40580-53-8 bldpharm.com |
| Molecular Formula | C10H7BrN2O bldpharm.comguidechem.com |
| Molecular Weight | 251.08 g/mol bldpharm.comguidechem.com |
| MDL Number | MFCD16767534 bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromophenoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-1-2-5-9(8)14-10-6-3-7-12-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESLFQDAIUALFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 2 Bromophenoxy Pyridazine and Its Analogs
Strategies for Pyridazine (B1198779) Ring Construction and Functionalization
The construction and functionalization of the pyridazine ring can be achieved through a variety of synthetic strategies. These methods provide access to a wide range of pyridazine derivatives, which can then be further modified to obtain target-specific compounds.
Cyclization Reactions utilizing 1,4-Dicarbonyl Precursors
A fundamental and widely used method for constructing the pyridazine ring involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives. This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. The versatility of this method lies in the accessibility of various substituted 1,4-dicarbonyl precursors, which in turn allows for the synthesis of pyridazines with diverse substitution patterns. acs.orgyoutube.com For instance, the reaction of a 1,4-dicarbonyl compound with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) at reflux leads to the formation of the corresponding pyridazine. nih.gov
One notable application of this strategy is the synthesis of pyridazinones from 1,3-diketones, which involves a Diaza-Wittig reaction as a key step. nih.gov This approach provides a convenient route to pyridazine derivatives with varied substituents at position 6 of the heterocyclic ring. nih.gov Furthermore, ruthenium-catalyzed allylation-cyclization reactions of cyclic 1,3-dicarbonyl compounds with 1-vinyl propargyl alcohols offer a one-pot cascade process to produce diverse heterocyclic products, including functionalized pyrans and furans which can be precursors to pyridazine systems. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the functionalization of pyridazine rings. thieme-connect.com Among these, the Suzuki-Miyaura cross-coupling reaction is particularly prominent due to its mild reaction conditions, tolerance of a broad range of functional groups, and the generation of non-toxic by-products. thieme-connect.com This reaction involves the coupling of a halogenated pyridazine with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govnih.gov
The Suzuki-Miyaura reaction has been successfully employed for the synthesis of a variety of substituted pyridazines. For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with different (hetero)aryl-boronic acids to yield π-conjugated molecules with potential applications in nonlinear optics. nih.govnih.gov The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄, a base like sodium carbonate, and a solvent system such as a mixture of DME, ethanol, and water. nih.gov The efficiency of the Suzuki-Miyaura coupling has also been demonstrated for chloropyridazines, highlighting their utility as viable substrates for such transformations. thieme-connect.com The choice of palladium catalyst and ligands can significantly influence the site-selectivity of the coupling reaction, especially in polyhalogenated pyridazines. rsc.org
| Catalyst System | Substrates | Product Type | Reference |
| Pd(PPh₃)₄ / Na₂CO₃ | 3-bromo-6-(thiophen-2-yl)pyridazine and (hetero)aryl-boronic acids | π-conjugated thienylpyridazines | nih.gov |
| Pd(dppb)Cl₂ | Arylboronic acids and monocyclic heteroaryl chlorides | Arylpyridines | acs.org |
| Pd(OAc)₂ / PCy₃ | Aryl and vinyl triflates and arylboronic acids | Aryl and vinyl pyridazines | acs.org |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl and vinyl halides and arylboronic acids | Aryl and vinyl pyridazines | acs.org |
Nucleophilic Substitution Reactions on Halogenated Pyridazines
Nucleophilic substitution is a fundamental reaction for modifying halogenated pyridazines. The electron-deficient nature of the pyridazine ring facilitates the displacement of halide ions by various nucleophiles. wur.nl Halogenated pyridazines, particularly those with halogens at the 2- and 4-positions, readily react with nucleophiles via an addition-elimination mechanism. quimicaorganica.org
This strategy is widely used to introduce a variety of functional groups onto the pyridazine core. For example, the reaction of halogenopyridazines with nitrogen-containing nucleophiles like potassium amide in liquid ammonia (B1221849) can lead to the formation of aminopyridazines. wur.nl The outcome of these reactions can be complex, with the possibility of different substitution mechanisms, including SN(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure), cine-substitution, and elimination-addition pathways. wur.nl The synthesis of iodopyridazines can also be achieved through nucleophilic substitution at the pyridazine ring carbons. acs.org Furthermore, vicarious nucleophilic substitution offers a regiospecific method to introduce functional groups, such as a phenylsulfonylmethyl group, at the C-4 position of 3-substituted pyridazines. rsc.org
Targeted Synthesis of 3-(2-Bromophenoxy)pyridazine
The synthesis of the specific compound this compound involves a multi-step process that requires the careful selection of precursors and reaction conditions.
Precursor Synthesis and Halogenation Strategies
The initial step in the synthesis of this compound is the preparation of a suitable pyridazine precursor, typically a halogenated pyridazine. A common starting material is 3-chloropyridazine, which can be synthesized through various methods. One approach involves the reaction of pyridazin-3(2H)-one with a chlorinating agent like phosphoryl chloride.
Once the pyridazine ring is formed, selective halogenation is a crucial step. While direct halogenation of pyridines can be challenging and often requires harsh conditions, several strategies have been developed for the regioselective introduction of halogens. nih.govchemrxiv.org For instance, designed phosphine (B1218219) reagents can be used to install a phosphonium (B103445) salt at the 4-position of pyridines, which can then be displaced by a halide nucleophile. nih.govchemrxiv.org Another innovative method involves a ring-opening, halogenation, and ring-closing sequence that transforms pyridines into reactive Zincke imine intermediates, allowing for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.orgnih.gov For the synthesis of 3-bromopyridazines, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers has been shown to be effective. organic-chemistry.org
| Halogenation Strategy | Reagent(s) | Position Selectivity | Reference |
| Phosphonium Salt Displacement | Designed phosphine reagents, Halide nucleophiles | 4-selective | nih.govchemrxiv.org |
| Zincke Imine Intermediate | N-halosuccinimides | 3-selective | chemrxiv.orgnih.gov |
| Inverse Demand Diels-Alder | 3-monosubstituted s-tetrazine, silyl enol ethers, BF₃ | 3-selective | organic-chemistry.org |
Introduction of the Phenoxy Moiety
With a suitable halogenated pyridazine in hand, the final key step is the introduction of the 2-bromophenoxy group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The 2-bromophenol (B46759) is deprotonated with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electron-deficient carbon atom of the pyridazine ring that bears the halogen, leading to the displacement of the halide and the formation of the desired ether linkage.
The phenoxy moiety is a privileged structure in many drug scaffolds, and its introduction can significantly impact the biological activity of a molecule. nih.govmdpi.com The ether oxygen atom of the phenoxy group can participate in hydrogen bonding interactions with biological targets, and the aromatic ring can engage in π-π stacking interactions. nih.govnih.gov The specific substitution pattern on the phenoxy ring, in this case, the ortho-bromo substituent, can further influence the compound's conformation and binding affinity. nih.gov
Optimization of Reaction Conditions and Yields
The predominant method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically an Ullmann condensation, between a 3-halopyridazine (typically 3-chloropyridazine) and 2-bromophenol. The optimization of this copper-catalyzed C-O cross-coupling is critical for achieving high yields and purity, minimizing reaction times, and ensuring scalability. Key parameters that are systematically varied include the choice of catalyst, ligand, base, solvent, and temperature.
Research into Ullmann-type reactions has shown that the combination of a copper(I) salt, such as copper(I) iodide (CuI), with a suitable ligand can dramatically improve reaction outcomes. nih.gov Ligands increase the solubility of the copper salt and prevent its aggregation, thereby enhancing its catalytic activity. nih.gov The selection of the base is also crucial; inorganic bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly employed to facilitate the deprotonation of the phenol. researchgate.netmdpi.com The solvent choice impacts reactant solubility and reaction temperature, with high-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and 1,4-dioxane (B91453) often being favored. mdpi.commdpi.com
Microwave-assisted synthesis has emerged as a powerful technique to accelerate the Ullmann condensation, often leading to significantly reduced reaction times and improved yields compared to conventional heating. researchgate.netresearchgate.net The optimization process involves a systematic screening of these variables to identify the ideal conditions for a specific substrate combination.
Below is a data table illustrating a typical optimization study for the synthesis of an aryl ether via Ullmann condensation, analogous to the synthesis of this compound.
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CuI (10) | None | K₂CO₃ (2) | DMF | 140 | 45 |
| 2 | CuI (10) | 1,10-Phenanthroline | K₂CO₃ (2) | DMF | 140 | 78 |
| 3 | CuI (10) | 1,10-Phenanthroline | Cs₂CO₃ (2) | DMF | 140 | 85 |
| 4 | CuI (10) | 1,10-Phenanthroline | Cs₂CO₃ (2) | Dioxane | 110 | 82 |
| 5 | CuI (5) | 1,10-Phenanthroline | Cs₂CO₃ (2) | DMF | 120 | 91 |
| 6 | CuI (5) | 1,10-Phenanthroline | Cs₂CO₃ (2) | DMF | 120 (Microwave, 30 min) | 94 |
This table is a representative example based on findings in Ullmann condensation optimization studies. nih.govmdpi.comresearchgate.net
Derivatization Strategies for this compound
This compound is a bifunctional molecule, offering two distinct sites for further chemical modification: the pyridazine ring and the 2-bromophenyl moiety. This dual reactivity allows for the stepwise and selective introduction of various functional groups.
The pyridazine ring, while electron-deficient, can be functionalized through several modern synthetic methods. Although the ether linkage at the 3-position is generally stable, the other positions on the pyridazine core can be targeted. One strategy involves starting with a di-substituted pyridazine, such as 3-chloro-6-iodopyridazine, performing the Ullmann condensation to install the 2-bromophenoxy group at the 3-position, and then using the halogen at the 6-position as a handle for cross-coupling reactions.
More advanced methods focus on the direct C-H functionalization of the pyridazine ring, though this can be challenging. A more common and predictable approach involves halogen-metal exchange or cross-coupling reactions on a pre-halogenated pyridazine scaffold. nih.gov For instance, 3-bromo-pyridazines can be effectively functionalized at adjacent positions (e.g., C-4) through cross-coupling reactions like the Suzuki-Miyaura (for C-C bond formation), Sonogashira (for C-C alkynylation), and Buchwald-Hartwig (for C-N bond formation) couplings. organic-chemistry.org These reactions provide a powerful toolkit for introducing a wide array of aryl, alkyl, and amino substituents onto the pyridazine core with high regioselectivity. organic-chemistry.org
| Reaction Type | Coupling Partner | Catalyst/Reagents | Functional Group Introduced | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl | nih.gov |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl | organic-chemistry.org |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand, NaOtBu | Amino | organic-chemistry.org |
| Halogen-Magnesium Exchange | Electrophile (e.g., I₂, RCHO) | i-PrMgCl·LiCl | Iodo, Hydroxyalkyl | nih.gov |
This table summarizes common functionalization reactions applicable to the pyridazine ring system.
The bromine atom on the phenyl ring is a versatile synthetic handle for a wide range of transition-metal-catalyzed cross-coupling reactions. This allows for the selective modification of the phenoxy portion of the molecule without altering the pyridazine ring. The reactivity of the aryl bromide is well-established and provides reliable pathways for creating carbon-carbon and carbon-heteroatom bonds.
Standard palladium-catalyzed reactions are particularly effective. The Suzuki-Miyaura coupling can be used to introduce new aryl or vinyl groups, the Sonogashira coupling enables the installation of alkyne functionalities, the Buchwald-Hartwig amination allows for the formation of C-N bonds with various amines, and the Heck coupling facilitates the addition of alkenes. These transformations allow the 2-bromophenyl group to be converted into a diverse array of more complex substituted phenyl structures, significantly expanding the molecular diversity accessible from the parent compound.
| Reaction Type | Reactant | Typical Catalyst System | Resulting Moiety |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl, Vinyl |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | Alkenyl |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl |
| Buchwald-Hartwig Amination | R₂NH | Pd(dba)₂, Ligand, Base | Amino (NR₂) |
| C-H Arylation | Arene/Heteroarene | Pd(OAc)₂, Ligand | Biaryl |
This table outlines key modifications possible at the 2-bromophenyl moiety.
The strategic placement of the bromine atom ortho to the ether linkage in this compound creates an opportunity for intramolecular cyclization reactions. These transformations can forge new rings, leading to the synthesis of complex, fused heterocyclic systems. Such reactions are typically promoted by a transition metal catalyst, most commonly palladium, which can facilitate an intramolecular C-C, C-N, or C-O bond formation.
A prominent example of such a transformation is the intramolecular Buchwald-Hartwig or Ullmann-type cyclization. If the pyridazine ring itself contains a suitable nucleophile (e.g., an amino group), an intramolecular C-N bond can be formed between the pyridazine ring and the phenyl ring at the position of the bromine atom. More commonly, the bromine atom can participate in an intramolecular Heck reaction or a direct arylation to form a new C-C bond with an activated position on the pyridazine ring, yielding a tricyclic dibenzo[b,f]oxazepine-like core structure. The feasibility and outcome of these cyclizations depend heavily on the specific substitution pattern of the pyridazine ring and the reaction conditions employed. mdpi.com The use of hypervalent iodine reagents can also induce oxidative cyclizations, providing an alternative pathway to fused systems. rsc.org
Mechanistic Investigations and Reactivity Profiles of 3 2 Bromophenoxy Pyridazine
Reaction Pathways and Intermediate Characterization
The reaction pathways of 3-(2-Bromophenoxy)pyridazine are diverse, reflecting the distinct reactivity of the pyridazine (B1198779) and bromophenyl components. Key transformations include nucleophilic substitution on the pyridazine ring and metal-catalyzed reactions at the carbon-bromine bond.
The pyridazine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqacs.org Nucleophilic attack is favored at the electron-deficient positions, primarily C6 and to a lesser extent C4, which are ortho and para to the ring nitrogens. The SNAr reaction on heteroaromatic rings like pyridazine typically proceeds through a stepwise addition-elimination mechanism. wikipedia.orgyoutube.com
In this mechanism, a nucleophile attacks an electron-deficient carbon atom of the pyridazine ring, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. nih.gov This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and particularly onto the electronegative nitrogen atoms. uoanbar.edu.iq The aromaticity is restored in the subsequent, usually rapid, elimination step where a leaving group is expelled. In the context of a substituted phenoxypyridazine, a nucleophile could potentially displace the phenoxy group itself if it were positioned at a more activated site (like C6) and under harsh conditions. However, the C3-position is less activated than the C6-position for direct nucleophilic attack. uoanbar.edu.iq
The formation of the ether linkage in this compound itself is an example of an SNAr reaction, where the 2-bromophenoxide anion acts as the nucleophile, displacing a suitable leaving group (e.g., a halide) from the 3-position of a pyridazine precursor. An analogous one-pot strategy has been demonstrated for synthesizing 3-aryloxy-pyridines from 5-aryloxy-1,2,3-triazines, where an initial SNAr reaction is followed by a cycloaddition/ring transformation sequence. acs.org
The bromine atom on the phenoxy ring of this compound serves as an excellent leaving group in metal-catalyzed cross-coupling reactions. It does not significantly activate or deactivate the pyridazine ring towards nucleophilic attack through its electronic effects, as it is insulated by the ether linkage. Its primary role is to act as a synthetic handle for further molecular elaboration.
In palladium-catalyzed reactions, the reactivity of aryl halides typically follows the order I > Br > OTf >> Cl. libretexts.org The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. researchgate.net
The bromine can also participate in other transformations, such as bromine-magnesium exchange to form a Grignard reagent. However, studies on related bromopyridazinones show that this can be complex, with competition arising from nucleophilic addition of the Grignard reagent to the pyridazine ring itself. acs.org In the case of this compound, the bromine is on the separate phenyl ring, making such intramolecular competition less likely and preserving its primary function as a leaving group for intermolecular cross-coupling. As a substituent on the benzene (B151609) ring, the bromine atom is an ortho-, para-directing group for electrophilic aromatic substitution, although the phenoxy group itself is the more dominant activating and directing group.
The bromine atom on the phenoxy ring is a key site for functionalization via transition-metal-catalyzed cross-coupling reactions. Both palladium and copper complexes are effective catalysts for forming new carbon-carbon and carbon-heteroatom bonds at this position.
Palladium-Catalyzed Reactions: The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, involves a catalytic cycle comprising three main steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of this compound to form a Pd(II) intermediate.
Transmetalation (for Suzuki) or Base-promoted Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organoboron compound (in Suzuki) or the amine (in Buchwald-Hartwig) replaces the bromide on the palladium center.
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.
These reactions allow for the introduction of a wide variety of substituents in place of the bromine atom. researchgate.netnih.gov
Copper-Catalyzed Reactions: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly useful for forming C-O and C-N bonds. researchgate.netrsc.org While traditionally requiring harsh conditions, modern ligand systems have enabled these reactions to proceed under milder conditions. The mechanism is thought to involve Cu(I)/Cu(III) or other copper-centered catalytic cycles. These methods are effective for coupling aryl bromides with alcohols, phenols, and amides. rsc.orgresearchgate.net
Table 1: Examples of Catalytic Cross-Coupling Reactions Applicable to this compound
| Reaction Type | Catalyst System | Coupling Partner | Resulting Linkage |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, SPhos | Arylboronic acid | C-C (biaryl) |
| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Alkene | C-C (alkenyl) |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | C-C (alkynyl) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, RuPhos | Amine | C-N |
| Ullmann C-O Coupling | CuI, Phenanthroline | Alcohol/Phenol | C-O (diaryl ether) |
| Ullmann C-N Coupling | Cu₂O, Oxalamide Ligand | Amide | C-N (arylamide) |
Regioselectivity and Stereoselectivity in Reactions of this compound
Regioselectivity in reactions involving this compound is dictated by the distinct electronic nature of the two aromatic systems.
On the pyridazine ring , nucleophilic attack is highly regioselective. The electron-withdrawing effect of the two adjacent nitrogen atoms makes the C6 position the most electrophilic, followed by the C4 position. uoanbar.edu.iq The C3 and C5 positions are significantly less reactive towards nucleophiles. Therefore, any SNAr reaction aimed at substituting a group on the pyridazine core would preferentially occur at C6 if a suitable leaving group were present there.
On the bromophenoxy ring , regioselectivity is relevant in the context of potential electrophilic aromatic substitution. The phenoxy group is a strong activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-director. The combined effect would strongly direct incoming electrophiles to the positions ortho and para to the powerful phenoxy group (C4' and C6' of the phenoxy ring), with steric hindrance from the adjacent pyridazine ether possibly favoring the C4' position.
Stereoselectivity is not an intrinsic feature of most reactions of the achiral this compound. However, stereoselectivity can become important when chiral reactants or catalysts are used. For instance, asymmetric nucleophilic aromatic substitution has been demonstrated using chiral organocatalysts to produce chiral molecules. wikipedia.org Similarly, if a substituent introduced via a cross-coupling reaction creates a new stereocenter, the stereochemical outcome would depend on the specific mechanism and reagents employed.
Transformation and Derivatization via Pyridazine Ring Openings and Closures
The pyridazine ring is not only a stable aromatic heterocycle but can also serve as a synthon for constructing other cyclic and acyclic structures through ring-opening and ring-closure reactions.
Pyridazine Ring Formation: The synthesis of the pyridazine core itself often involves the condensation of 1,4-dicarbonyl compounds (or their equivalents) with hydrazine (B178648) or its derivatives. liberty.eduwikipedia.org For example, substituted pyridazines can be prepared from β,γ-unsaturated hydrazones via copper-promoted cyclization. organic-chemistry.org The inverse-electron-demand Diels-Alder reaction between electron-deficient tetrazines and various dienophiles is another powerful, regioselective method for constructing the pyridazine ring. rsc.org
Pyridazine Ring Transformation: The pyridazine ring can undergo transformations into other heterocyclic systems. For instance, the reaction of 1,2,3-triazines with certain nucleophiles can lead to the formation of pyridines through a cycloaddition-elimination sequence, suggesting a pathway where one heterocycle can be a precursor to another. acs.org Fused pyridazine systems, such as pyrido[2,3-d]pyridazines, can be synthesized by the cyclocondensation of functionalized pyridones with hydrazine. nih.govrsc.org Such reactions highlight the versatility of the pyridazine moiety as a building block. In some cases, pyridazine derivatives can undergo fragmentation and rearrangement, particularly under oxidative or catalytic conditions, to form entirely different ring systems. mdpi.com These transformations provide pathways to structurally diverse molecules starting from a common pyridazine-containing precursor like this compound.
Computational Chemistry and Theoretical Analyses of 3 2 Bromophenoxy Pyridazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of molecular properties from first principles. nih.gov These calculations have been successfully applied to a vast number of organic molecules to predict geometries, energies, and spectroscopic properties. nih.govresearchgate.net
Density Functional Theory (DFT) Studies for Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.govnih.gov It is particularly effective for optimizing molecular geometries and determining ground-state electronic properties. researchgate.net DFT calculations, often using hybrid functionals like B3LYP, can accurately predict bond lengths, bond angles, and dihedral angles. nih.govepstem.net
For 3-(2-Bromophenoxy)pyridazine, DFT optimization would reveal the most stable arrangement of its constituent rings. The molecule consists of a pyridazine (B1198779) ring and a 2-bromophenyl group connected by an oxygen atom. Due to steric hindrance from the bulky bromine atom at the ortho position, the two rings are not expected to be coplanar. The geometry is likely a twisted conformation to minimize steric repulsion. nih.gov DFT calculations would precisely quantify the dihedral angle between the pyridazine and phenyl rings.
Table 1: Illustrative Geometric Parameters for this compound Calculated by DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | ~1.90 Å |
| C-O (phenoxy) | ~1.37 Å | |
| C-O (pyridazine) | ~1.36 Å | |
| N-N (pyridazine) | ~1.34 Å | |
| Bond Angle | C-O-C | ~118° |
| Dihedral Angle | C-C-O-C | ~60-80° |
Note: These values are illustrative and represent typical bond lengths and angles for similar structures derived from DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. researchgate.netacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity. researchgate.net
In this compound, the HOMO is expected to be localized primarily on the electron-rich 2-bromophenoxy moiety, which includes the lone pairs of the oxygen and bromine atoms. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridazine ring, which is characteristic of nitrogen-containing heterocycles. nih.govresearchgate.net This separation of FMOs is typical for donor-acceptor type molecules and dictates their reactivity patterns. nih.gov
Table 2: Predicted Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Electron-donating orbital, localized on the bromophenoxy ring. |
| LUMO | -1.2 | Electron-accepting orbital, localized on the pyridazine ring. |
| HOMO-LUMO Gap | 5.3 | Indicates moderate kinetic stability and reactivity. |
Note: These energy values are typical for similar heterocyclic compounds and serve as an illustration.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. wikipedia.org It examines donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). researchgate.netaiu.edu These interactions represent delocalization effects and deviations from an idealized Lewis structure. wisc.edu
Table 3: Illustrative NBO Second-Order Perturbation Energies (E(2)) for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| n(O) | π(C-C) of Phenyl ring | ~20-25 | Lone pair to antibonding π orbital |
| n(O) | π(C-N) of Pyridazine ring | ~15-20 | Lone pair to antibonding π orbital |
| n(N) | π*(C-C) of Pyridazine ring | ~5-10 | Lone pair to antibonding π orbital |
Note: E(2) values are illustrative, showing the expected magnitude of key intramolecular charge-transfer interactions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. wolfram.comresearchgate.net It identifies regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). researchgate.netmdpi.com These maps are crucial for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions. walisongo.ac.id
In this compound, the MEP map would show the most negative potential concentrated around the two nitrogen atoms of the pyridazine ring, due to their high electronegativity and lone pairs of electrons. researchgate.net The phenoxy oxygen atom would also exhibit a region of negative potential. These sites represent the most likely points for protonation or electrophilic attack. Conversely, regions of positive potential would be located around the hydrogen atoms of both rings.
Table 4: Predicted Molecular Electrostatic Potential Minima (Vmin) for this compound
| Atom/Region | Predicted Vmin (kcal/mol) | Chemical Implication |
| Pyridazine Nitrogens | -35 to -45 | Strongest sites for electrophilic attack and hydrogen bonding. |
| Phenoxy Oxygen | -20 to -25 | Secondary site for electrophilic interaction. |
| π-face of Phenyl Ring | -10 to -15 | Site for π-stacking interactions. |
Note: Vmin values are illustrative, based on typical values for similar functional groups.
Conformational Analysis and Energy Minimization Studies
Conformational analysis aims to identify the most stable three-dimensional structure of a molecule by exploring its potential energy surface. researchgate.net For flexible molecules, this involves calculating the energy as a function of rotation around single bonds (dihedral angles). beilstein-journals.org The conformation with the lowest energy (global minimum) is the most populated and therefore the most representative structure.
For this compound, the key degrees of freedom are the rotations around the C(phenyl)-O and O-C(pyridazine) bonds. A potential energy surface scan, varying the corresponding dihedral angles, would be performed. The analysis would likely confirm that a non-planar, twisted conformation is the most stable due to the steric clash that would occur in a planar arrangement between the bromine atom and the hydrogen atom at the adjacent position on the pyridazine ring. nih.gov This energy-minimized structure is the basis for all other computational analyses. acs.org
Advanced Theoretical Modeling for Reactivity Prediction
Advanced theoretical modeling integrates insights from various computational methods to provide a comprehensive prediction of a molecule's reactivity. chemrxiv.orgfrontiersin.org By combining FMO analysis, MEP mapping, and NBO results, a detailed reactivity profile for this compound can be constructed. acs.orgresearchgate.net
The MEP map and NBO charges clearly identify the pyridazine nitrogen atoms as the most nucleophilic centers, making them susceptible to attack by electrophiles and key sites for forming hydrogen bonds. walisongo.ac.id The FMO analysis supports this, with the LUMO being centered on the pyridazine ring, indicating its role as the primary electron-accepting part of the molecule in reactions with nucleophiles. researchgate.netacs.org Conversely, the HOMO's localization on the bromophenoxy ring suggests that this part of the molecule would be the initial site of electron donation in oxidative processes or reactions with strong electrophiles. The specific positions for electrophilic aromatic substitution on the phenyl ring can also be predicted by analyzing the local MEP and the coefficients of the HOMO on individual carbon atoms.
Advanced Spectroscopic Characterization Methodologies for 3 2 Bromophenoxy Pyridazine
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the characteristic vibrational modes of the molecule's constituent bonds and functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in 3-(2-Bromophenoxy)pyridazine. nih.gov The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to specific vibrational modes.
Key functional groups and their characteristic absorption ranges include:
Aromatic C-H Stretching: The vibrations associated with the C-H bonds on both the pyridazine (B1198779) and bromophenoxy rings typically appear in the region of 3100-3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are observed in the 1600-1400 cm⁻¹ range.
C-O-C Ether Linkage: The asymmetric and symmetric stretching vibrations of the ether linkage are a key feature, with the asymmetric stretch usually appearing as a strong band around 1250-1200 cm⁻¹ and the symmetric stretch at a lower frequency.
C-Br Stretching: The vibration of the carbon-bromine bond is found in the lower frequency "fingerprint" region of the spectrum, typically between 600-500 cm⁻¹. jconsortium.com
The analysis of these absorption bands provides a vibrational fingerprint of the molecule, confirming the presence of the key structural components. pressbooks.pubyoutube.com
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=C/C=N Ring Stretch | 1600 - 1400 | Medium to Strong |
| Asymmetric C-O-C Stretch | 1250 - 1200 | Strong |
| C-H In-plane Bend | 1200 - 1000 | Medium |
| C-Br Stretch | 600 - 500 | Medium to Strong |
Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
Complementing FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy provides information on molecular vibrations based on changes in the polarizability of bonds. nih.govnih.govnih.gov While FT-IR is sensitive to vibrations involving a change in dipole moment, FT-Raman is more sensitive to symmetric vibrations and bonds involving heavier atoms. nih.gov
For this compound, FT-Raman is particularly useful for observing:
Symmetrical Ring Breathing Modes: The pyridazine and benzene (B151609) rings exhibit characteristic "breathing" vibrations where the rings symmetrically expand and contract. These are often strong and sharp in the Raman spectrum.
C-Br Stretching: The C-Br bond, involving a heavy atom, often gives a more intense and readily identifiable signal in the Raman spectrum compared to FT-IR. jconsortium.com
N=N Stretching: The nitrogen-nitrogen double bond in the pyridazine ring can also be observed.
The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational landscape of the molecule. researchgate.netresearchgate.net
Table 2: Key FT-Raman Shifts for this compound
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Strong |
| Ring Breathing Modes | 1000 - 800 | Strong, Sharp |
| C-O-C Symmetric Stretch | ~1100 | Medium |
| C-Br Stretch | 600 - 500 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule, providing definitive evidence for the connectivity and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in this compound. pw.edu.pl The chemical shift (δ) of a proton is influenced by the electron density around it. openstax.org
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridazine ring and the bromophenoxy group. rsc.orgchemicalbook.com
Pyridazine Ring Protons: The protons on the pyridazine ring are in a heteroaromatic environment and are expected to resonate at lower fields (higher ppm values) due to the deshielding effect of the electronegative nitrogen atoms. chemicalbook.com Their specific chemical shifts and coupling patterns (splitting) will depend on their position relative to the nitrogen atoms and the phenoxy substituent.
Bromophenoxy Ring Protons: The protons on the bromophenoxy ring will also appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating ether oxygen.
The integration of the peak areas corresponds to the number of protons giving rise to each signal, and the splitting patterns (e.g., doublet, triplet, multiplet) reveal the number of neighboring protons, which helps to establish the connectivity within the rings. docbrown.info
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridazine Ring Protons | 7.0 - 9.0 | Doublet, Triplet, or Multiplet |
| Bromophenoxy Ring Protons | 6.8 - 8.0 | Doublet, Triplet, or Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. researchgate.net The chemical shifts are spread over a much wider range than in ¹H NMR, making it easier to resolve individual carbon signals. libretexts.org
Key features in the ¹³C NMR spectrum include:
Aromatic Carbons: The carbon atoms of both the pyridazine and bromophenoxy rings will resonate in the aromatic region, typically between 110-160 ppm. testbook.com
Carbon Attached to Oxygen: The carbon atom of the phenoxy group directly bonded to the ether oxygen (C-O) will be significantly deshielded and appear at a lower field (higher ppm) compared to other ring carbons.
Carbon Attached to Bromine: The carbon atom bonded to the bromine (C-Br) will also have a characteristic chemical shift, influenced by the heavy atom effect.
Carbon Attached to Pyridazine Ring: The carbon atom of the pyridazine ring attached to the ether oxygen will also be shifted downfield.
The assignment of each carbon signal can be aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which can distinguish between CH, CH₂, and CH₃ groups. mdpi.com
Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (if applicable) | 160 - 180 |
| Aromatic/Heteroaromatic C | 110 - 165 |
| C-O (Ether) | 150 - 160 |
| C-Br | 110 - 120 |
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques are powerful methods that reveal correlations between different nuclei, providing unambiguous structural assignments. longdom.orgslideshare.netusask.ca
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu Cross-peaks in the 2D spectrum connect the signals of coupled protons, allowing for the tracing of proton networks within the pyridazine and bromophenoxy rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment shows which protons are directly attached to which carbon atoms. epfl.chyoutube.com Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to, providing definitive C-H connectivity. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings, typically over two or three bonds. sdsu.edu HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the pyridazine ring to the bromophenoxy group through the ether oxygen. slideshare.net
The combined application of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals in the spectrum of this compound, confirming its precise chemical structure. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides critical insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org For this compound, the UV-Vis spectrum is characterized by absorption bands arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed for this class of aromatic and heterocyclic compounds are π → π* and n → π*. uzh.ch
The structure of this compound contains two main chromophores: the pyridazine ring and the 2-bromophenoxy group. The pyridazine ring, a diazine system, possesses both π-bonds and non-bonding (n) electrons associated with the two nitrogen atoms. The 2-bromophenoxy group contains the benzene ring's π-system and non-bonding electrons on the oxygen and bromine atoms.
The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (high molar absorptivity, ε). uzh.ch These are expected to occur due to the conjugated π-systems of both the pyridazine and benzene rings. The n → π* transitions involve the promotion of a non-bonding electron from a nitrogen or oxygen atom to a π* antibonding orbital. libretexts.org These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. uzh.ch
Table 1: Expected UV-Vis Absorption Data for this compound
| Expected λmax (nm) | Type of Transition | Chromophore |
| ~240 - 280 | π → π | Pyridazine Ring / Benzene Ring |
| ~320 - 380 | n → π | Pyridazine N-atoms / Ether O-atom |
This interactive table summarizes the anticipated electronic transitions based on the structural components of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. youtube.com For this compound, electron ionization mass spectrometry (EI-MS) would provide a detailed "fingerprint" of the molecule. youtube.com
The molecular weight of this compound (C₁₀H₇BrN₂O) is approximately 251.08 g/mol . A key feature in its mass spectrum will be the presence of two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z values of approximately 250 and 252. This characteristic pattern is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). docbrown.info
Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to extensive fragmentation. youtube.com The fragmentation pattern provides valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways based on the relative strengths of its chemical bonds.
Plausible Fragmentation Pathways:
Cleavage of the Ether Bond: The C-O ether linkage is a likely site for fragmentation. This can occur in two ways:
Fission to generate a bromophenoxy radical and a pyridazinyl cation, or vice-versa. A prominent peak could correspond to the [C₆H₄BrO]⁺ ion.
Loss of the pyridazine moiety could lead to a fragment corresponding to the [C₆H₄Br]⁺ ion at m/z 155/157.
Fragmentation of the Pyridazine Ring: Pyridazine and its derivatives are known to fragment via the loss of a neutral nitrogen molecule (N₂). researchgate.net This would result in a fragment ion with an m/z value of [M-28]⁺.
Loss of Bromine: Cleavage of the C-Br bond would result in an ion at [M-79]⁺ or [M-81]⁺.
Other Fragmentations: Smaller fragments can arise from further decomposition of the primary fragment ions, such as the loss of CO from the phenoxy group or HCN from the pyridazine ring. researchgate.netmiamioh.edu The stability of the resulting fragment ions, such as aromatic cations, often dictates the most abundant peaks in the spectrum (the base peak). libretexts.org
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (mass/charge ratio) | Proposed Fragment Ion | Origin |
| 250 / 252 | [C₁₀H₇BrN₂O]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |
| 222 / 224 | [C₁₀H₇BrN₂]⁺ | Loss of CO |
| 171 | [C₁₀H₇N₂O]⁺ | Loss of Br radical |
| 155 / 157 | [C₆H₄Br]⁺ | Cleavage of ether bond |
| 78 | [C₄H₄N₂]⁺ | Pyridazine cation |
This interactive table outlines the expected significant fragments, which are crucial for the structural elucidation of the compound.
Structure Property Relationships of 3 2 Bromophenoxy Pyridazine and Analogs: Non Biological Dimensions
Electronic Properties and Their Modulation by Substituents
The pyridazine (B1198779) ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is inherently electron-deficient due to the high electronegativity of the nitrogen atoms. liberty.edu This electron deficiency significantly influences the electronic properties of its derivatives, including 3-(2-Bromophenoxy)pyridazine. The electronic characteristics of pyridazine-based molecules can be finely tuned by the introduction of various substituents, a strategy widely employed in the design of materials with specific electronic and optical properties. blumberginstitute.org
The electronic nature of substituents on the pyridazine ring and its associated phenyl ring dictates the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently the HOMO-LUMO energy gap. Electron-donating groups (EDGs) tend to increase the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level. In a 3-phenoxy-pyridazine system, the phenoxy group can act as a π-electron donor, while the bromine atom in the 2-position of the phenoxy ring in this compound acts as an electron-withdrawing group through inductive effects, and a weak deactivator through resonance.
Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of these molecules. mdpi.comresearchgate.net For instance, DFT calculations on related pyridazine derivatives have shown that the nature and position of substituents can significantly alter the electron distribution and molecular orbital energies. nih.gov In push-pull systems, where an electron-donating group is placed at one end of a π-conjugated system and an electron-withdrawing group at the other, the HOMO-LUMO gap can be substantially reduced, leading to enhanced electronic and optical responses. uminho.pt While this compound itself is not a classic push-pull system, the interplay between the electron-donating phenoxy linker and the electron-withdrawing pyridazine and bromo-substituent creates a complex electronic landscape.
The introduction of different substituents allows for the modulation of key electronic parameters. The following table, based on general principles and findings for related heterocyclic systems, illustrates the expected qualitative effects of various substituents on the electronic properties of a pyridazine core.
| Substituent Type | Position on Pyridazine/Phenoxy Ring | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |
| Electron-Donating (e.g., -OCH₃, -NH₂) | 4- or 5-position of Pyridazine | Increase | Minor Change | Decrease |
| Electron-Donating (e.g., -OCH₃, -NH₂) | para-position of Phenoxy Ring | Increase | Minor Change | Decrease |
| Electron-Withdrawing (e.g., -NO₂, -CN) | 4- or 5-position of Pyridazine | Minor Change | Decrease | Decrease |
| Electron-Withdrawing (e.g., -NO₂, -CN) | para-position of Phenoxy Ring | Minor Change | Decrease | Decrease |
| Halogen (e.g., -Cl, -Br) | Any Position | Decrease (Inductive) | Decrease (Inductive) | Minor Change/Decrease |
This table provides a generalized summary of expected trends based on established principles of physical organic chemistry and findings from various studies on substituted pyridazine and pyrazine (B50134) systems.
Optical Properties and Non-linear Optical (NLO) Response
The electronic structure of this compound and its analogs directly influences their optical properties, including light absorption, emission, and non-linear optical (NLO) responses. The presence of the heteroaromatic pyridazine ring, combined with the phenoxy moiety, creates a π-conjugated system that is susceptible to electronic transitions upon interaction with light.
The absorption characteristics of these compounds are primarily dictated by π-π* and n-π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the nature of the substituents and the solvent polarity. For instance, extending the π-conjugation or introducing strong electron-donating or withdrawing groups typically leads to a bathochromic (red) shift in the absorption spectrum. mdpi.com Conversely, many pyridazine derivatives are found to be weakly emissive, with low fluorescence quantum yields. mdpi.com
In the realm of non-linear optics, pyridazine derivatives have emerged as promising candidates for applications such as second-harmonic generation (SHG). researchgate.net The NLO response of a molecule is quantified by its hyperpolarizability (β). Large β values are often associated with molecules possessing a significant change in dipole moment upon excitation, a characteristic feature of push-pull systems. The incorporation of a pyridazine ring, an electron-deficient heterocycle, into a π-conjugated framework can enhance the second-order NLO response compared to analogous aryl systems. uminho.pt The pyridazine moiety can act as an effective electron acceptor or a π-bridge in such systems. mdpi.com
Theoretical calculations, particularly DFT, are crucial for predicting and understanding the NLO properties of these compounds. uminho.pt These calculations can estimate the hyperpolarizability and provide insights into the structure-property relationships that govern the NLO response. For example, studies on push-pull pyridazines have shown a correlation between the calculated dipole moments and the experimentally determined hyperpolarizabilities. mdpi.com
The following table summarizes key optical properties and their relationship with structural features in pyridazine-based systems.
| Property | Influencing Factors | Typical Findings for Pyridazine Derivatives |
| UV-Vis Absorption (λmax) | π-conjugation length, substituent electronic nature, solvent polarity | λmax is sensitive to substituents; bathochromic shifts with increased conjugation or strong donor/acceptor groups. mdpi.com |
| Fluorescence | Molecular rigidity, nature of excited state, presence of heavy atoms | Often weak emission with low quantum yields. mdpi.com The bromo-substituent in this compound may further quench fluorescence via the heavy-atom effect. |
| Second-Order NLO Response (β) | Asymmetric charge distribution (push-pull systems), large change in dipole moment upon excitation | Pyridazine acts as an excellent electron-accepting unit, leading to significant β values in push-pull architectures. uminho.pt |
| Third-Order NLO Response | Extended π-conjugation, molecular symmetry | Investigated for related heterocyclic systems, showing dependence on the nature and position of functional groups. researchgate.net |
Intermolecular Interactions and Self-Assembly Propensities
The solid-state architecture of this compound and its analogs is governed by a complex interplay of intermolecular interactions, which dictates their crystal packing and, consequently, their macroscopic properties. The pyridazine ring, with its two nitrogen atoms, is a key player in directing these interactions, acting as a hydrogen bond acceptor. figshare.com
Hydrogen Bonding: The nitrogen atoms of the pyridazine ring are potential acceptors for hydrogen bonds from suitable donor molecules, such as solvents or co-formers. In the absence of strong donors, weaker C-H···N hydrogen bonds involving aromatic or aliphatic C-H groups can play a significant role in the crystal packing. The presence of the ether oxygen in the phenoxy linkage introduces another potential hydrogen bond acceptor site.
Halogen Bonding: The bromine atom in this compound is a potential halogen bond donor. Halogen bonding (C-Br···N or C-Br···O) is a directional, non-covalent interaction that has become a powerful tool in crystal engineering. dntb.gov.ua The electrophilic region on the bromine atom (the σ-hole) can interact favorably with the lone pairs of the pyridazine nitrogen atoms or the phenoxy oxygen atom, leading to specific and predictable supramolecular synthons.
π-π Stacking: The aromatic nature of both the pyridazine and the brominated phenyl rings facilitates π-π stacking interactions. These interactions, which can be either face-to-face or offset, contribute significantly to the stabilization of the crystal lattice. The electronic nature of the rings, with the electron-deficient pyridazine and the substituted phenyl ring, can lead to favorable donor-acceptor type π-stacking.
The combination of these interactions leads to the self-assembly of the molecules into higher-order structures. The specific packing motif adopted is a result of a delicate balance between these competing interactions. For example, a study on substituted pyridyl-pyridazines demonstrated a systematic transition from close-packed structures to porous solvated assemblies with increasing steric hindrance from aromatic substituents. figshare.com The choice of crystallization solvent can also be critical, as solvent molecules can compete for hydrogen bonding sites and influence the final crystal form. dntb.gov.ua
The table below summarizes the key intermolecular interactions and their potential role in the self-assembly of this compound.
| Interaction Type | Donor/Acceptor Sites in this compound | Potential Role in Self-Assembly |
| Hydrogen Bonding | Acceptors: Pyridazine Nitrogens, Phenoxy Oxygen. Donors: Aromatic C-H groups. | Formation of chains, layers, or 3D networks. Competition with solvent molecules. figshare.com |
| Halogen Bonding | Donor: Bromine atom. Acceptors: Pyridazine Nitrogens, Phenoxy Oxygen. | Directional control of crystal packing, formation of specific synthons. dntb.gov.ua |
| π-π Stacking | Pyridazine ring, Bromophenoxy ring. | Stabilization of the crystal lattice through parallel or offset stacking arrangements. |
| van der Waals Forces | Entire molecule. | General contribution to crystal cohesion and density. |
Crystallographic Investigations for Solid-State Structure and Packing
Crystallographic investigations, primarily through single-crystal X-ray diffraction, provide definitive information about the solid-state structure and packing of molecules like this compound. These studies reveal precise bond lengths, bond angles, and torsion angles, offering a detailed three-dimensional picture of the molecule in the crystalline state. Furthermore, they elucidate the nature and geometry of the intermolecular interactions discussed in the previous section.
In a hypothetical crystal structure of this compound, one would expect to observe:
Molecular Conformation: The dihedral angle between the pyridazine ring and the phenoxy ring would be a key conformational parameter, influenced by steric hindrance from the bromine atom and crystal packing forces.
Intermolecular Contacts: The analysis would quantify the distances and angles of any hydrogen bonds, halogen bonds, and π-π stacking interactions, confirming their presence and significance. For instance, short contacts between the bromine atom and nitrogen or oxygen atoms of neighboring molecules would provide evidence for halogen bonding.
The data obtained from crystallographic studies are often presented in a standardized format, such as a Crystallographic Information File (CIF). This data is invaluable for understanding structure-property relationships, as the solid-state packing can profoundly affect a material's physical properties, including its optical and electronic behavior.
The following table outlines the type of information that would be obtained from a crystallographic investigation of this compound.
| Crystallographic Parameter | Information Provided | Significance |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the basic repeating unit of the crystal. | Fundamental property of the crystal lattice. |
| Space Group | Symmetry elements present in the crystal. | Describes the symmetry of the molecular packing. |
| Atomic Coordinates (x, y, z) | Precise position of each atom in the unit cell. | Allows for the determination of bond lengths, angles, and molecular conformation. |
| Bond Lengths and Angles | Intramolecular geometric parameters. | Confirms the chemical structure and reveals any strain or unusual bonding. |
| Torsion Angles | Rotation around single bonds (e.g., C-O-C-C). | Defines the three-dimensional shape and conformation of the molecule. |
| Intermolecular Distances | Distances between atoms of adjacent molecules. | Identifies and characterizes non-covalent interactions like hydrogen and halogen bonds. |
Advanced Applications of 3 2 Bromophenoxy Pyridazine in Materials Science and Catalysis
Potential in Organic Electronic Materials (e.g., Organic Semiconductors, Optoelectronic Devices)
Pyridazine (B1198779) derivatives are recognized for their electron-deficient nature, making them suitable candidates for use as organic semiconductors, particularly as n-type or ambipolar materials. liberty.edudigitellinc.com Their planar structure can facilitate π-π stacking, which is crucial for charge transport in organic electronic devices. Research into related phenoxy-pyridazine compounds has shown that they can be designed to exhibit properties like thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency organic light-emitting diodes (OLEDs). nih.gov For instance, derivatives of pyridazine with donor moieties such as phenoxazine (B87303) have been synthesized and shown to have high thermal stability and exhibit TADF. nih.gov
Table 1: Electronic Properties of Related Pyridazine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application |
| Pyridazine-Phenoxazine Derivative nih.gov | -5.58 | -2.87 | 2.71 | OLED (TADF) |
| Pyridazine-9,9-dimethyl-9,10-dihydroacridine Derivative nih.gov | -5.73 | -2.85 | 2.88 | OLED (TADF) |
| 3-(2-Bromophenoxy)pyridazine | Data not available | Data not available | Data not available | Not yet reported |
This table is for illustrative purposes and shows data for related compounds, as specific data for this compound is not available.
Ligand Design for Homogeneous and Heterogeneous Catalysis
The pyridazine moiety contains two nitrogen atoms that can act as coordination sites for metal centers, making pyridazine derivatives attractive as ligands in catalysis. The electronic properties of the pyridazine ring can be tuned by substituents, which in turn can influence the catalytic activity and selectivity of the resulting metal complexes. The presence of the phenoxy group in this compound could also offer additional coordination possibilities or steric influence.
Despite this potential, there is a lack of published research on the use of this compound as a ligand in either homogeneous or heterogeneous catalysis. The synthesis of pyridazinyl-based ligands for multimetallic complexes has been reported, but these studies have focused on different substitution patterns. Further research would be needed to explore the coordination chemistry of this compound with various transition metals and to evaluate the catalytic performance of any resulting complexes in reactions such as cross-coupling, oxidation, or reduction.
Supramolecular Chemistry Applications
The structural features of this compound, including the aromatic rings and nitrogen heteroatoms, suggest its potential use in supramolecular chemistry. These features could allow the molecule to participate in non-covalent interactions such as π-π stacking, hydrogen bonding (if interacting with a suitable donor), and halogen bonding (due to the bromine atom). Such interactions are fundamental to the construction of self-assembling systems, molecular recognition, and the formation of functional supramolecular architectures.
However, a review of the available literature reveals no specific studies on the application of this compound in the field of supramolecular chemistry. The exploration of its self-assembly behavior, its ability to form host-guest complexes, or its incorporation into larger supramolecular structures remains an open area for scientific inquiry.
Development of Chemiluminescent Materials
Chemiluminescence, the emission of light from a chemical reaction, is a property exhibited by certain classes of organic molecules, including some nitrogen-containing heterocycles. The pyridazine ring, being part of this family, could potentially serve as a core for new chemiluminescent materials. The efficiency and wavelength of the emitted light can be modified by the introduction of different substituents.
Currently, there is no specific research available that investigates or reports on the chemiluminescent properties of this compound. Studies on related pyridazine derivatives have explored their fluorescence and phosphorescence properties, which are related photophysical phenomena, but direct research into the chemiluminescence of this particular compound has not been documented.
Future Research Trajectories and Emerging Avenues in 3 2 Bromophenoxy Pyridazine Chemistry
Exploration of Novel Synthetic Pathways
The development of new and efficient methods for the synthesis of pyridazine-based compounds, including 3-(2-Bromophenoxy)pyridazine, is a primary focus of current research. Traditional methods often involve multi-step processes with limitations in substituent diversity. thieme-connect.com Consequently, chemists are actively exploring innovative strategies to streamline the synthesis, improve yields, and broaden the scope of accessible derivatives.
One promising approach involves the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from readily available starting materials. mdpi.com This strategy not only enhances efficiency but also aligns with the principles of green chemistry by reducing waste and energy consumption. Another area of intense investigation is the development of novel catalytic systems. For instance, copper-promoted cyclization reactions have shown promise for the synthesis of 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org Similarly, Lewis acid-mediated inverse electron demand Diels-Alder reactions provide a regioselective route to functionalized pyridazines. organic-chemistry.org
Researchers are also exploring alternative starting materials and reaction pathways. The use of 1,3-diketones in a Diaza-Wittig reaction has been demonstrated as a viable strategy for accessing a variety of pyridazine (B1198779) derivatives. nih.gov Furthermore, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines offers a metal-free and highly regioselective method for synthesizing 6-aryl-pyridazin-3-amines. organic-chemistry.org The development of one-pot, three-step procedures involving singlet oxygen [4+2] cycloaddition is another innovative approach to novel pyridazine C-nucleosides. nih.gov These emerging synthetic methodologies are paving the way for the creation of diverse libraries of pyridazine-containing compounds for various applications.
Table 1: Comparison of Novel Synthetic Pathways for Pyridazine Derivatives
| Synthetic Pathway | Key Features | Starting Materials | Advantages |
| Multicomponent Reactions | One-pot synthesis of complex molecules. | Simple, readily available precursors. | High efficiency, atom economy, reduced waste. mdpi.com |
| Copper-Promoted Cyclization | Efficient synthesis of 1,6-dihydropyridazines. | β,γ-unsaturated hydrazones. | Mild conditions, high functional group tolerance. organic-chemistry.org |
| Lewis Acid-Mediated Diels-Alder | Regioselective synthesis of functionalized pyridazines. | 3-monosubstituted s-tetrazine and silyl (B83357) enol ethers. | High regiocontrol. organic-chemistry.org |
| Diaza-Wittig Reaction | Versatile access to pyridazine derivatives. | 1,3-diketones. | Allows for variation of substituents. nih.gov |
| Aza-Diels-Alder Reaction | Metal-free synthesis of 6-aryl-pyridazin-3-amines. | 1,2,3-triazines and 1-propynylamines. | High regioselectivity, broad substrate scope. organic-chemistry.org |
| One-Pot Singlet Oxygen Cycloaddition | Stereoselective synthesis of pyridazine C-nucleosides. | Glycosyl furans. | Mild, three-step one-pot procedure. nih.gov |
Advanced Mechanistic Insights into Complex Transformations
A deeper understanding of the reaction mechanisms underlying the synthesis and transformation of pyridazine derivatives is crucial for optimizing existing methods and designing new, more efficient ones. Modern computational and experimental techniques are being employed to elucidate the intricate details of these chemical processes.
For example, computational studies are providing valuable insights into the electronic properties and reactivity of pyridazine-containing molecules. mdpi.com These theoretical calculations can help predict the outcome of reactions, identify key intermediates, and rationalize observed regioselectivity. mdpi.comrsc.org Such studies have been instrumental in understanding the complex, substituent-dependent oxidative transformations of dihydropyridazino[4,5-d]pyridazines, which can involve competing pathways like aromatization and ring transformations. mdpi.com
Experimental investigations, often in conjunction with computational analysis, are also shedding light on reaction mechanisms. For instance, studies on the reactions of pyridazines with nucleophiles have revealed different mechanistic pathways, including addition-elimination and ring-opening-ring-closing sequences. wur.nl The dismutation of pyridazinyl-4-carbinols at elevated temperatures, leading to 4-alkyl-pyridazines and pyridazinyl ketones, is another example of a complex transformation that has been mechanistically investigated. researchgate.net Understanding these mechanisms is essential for controlling product distribution and preventing the formation of undesired byproducts.
Integration with Emerging Technologies in Chemical Synthesis
The field of chemical synthesis is continuously evolving, with new technologies offering opportunities to improve efficiency, safety, and sustainability. The synthesis of this compound and its analogs is benefiting from the integration of these emerging technologies.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of pyridazine derivatives. thieme-connect.commdpi.comnih.gov Microwave irradiation can significantly shorten reaction times compared to conventional heating methods, often leading to cleaner reactions and easier purification. thieme-connect.commdpi.comnih.gov This technology has been successfully applied to various reactions, including cyclocondensations and multicomponent syntheses. thieme-connect.commdpi.com
Flow chemistry , or continuous flow processing, offers several advantages over traditional batch synthesis, particularly for large-scale production and for reactions involving hazardous reagents or intermediates. mdpi.comnih.gov By performing reactions in a continuously flowing stream, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety. mdpi.comnih.gov While the direct application to this compound is yet to be extensively reported, the principles of flow chemistry are being applied to the synthesis of related heterocyclic systems, suggesting its potential for future applications in pyridazine chemistry. mdpi.comrsc.org
Photocatalysis represents another burgeoning area with the potential to revolutionize pyridazine synthesis. Photocatalytic methods can enable novel transformations under mild conditions, often utilizing visible light as a sustainable energy source. nih.govresearchgate.net For instance, photocatalytic alkylation of imidazo[1,2-b]pyridazines has been demonstrated, showcasing the potential for C-H functionalization of the pyridazine core. researchgate.net The photocatalytic degradation of pyridazines has also been studied, providing insights into their environmental fate and potential for remediation. nih.gov
Table 2: Emerging Technologies in Pyridazine Synthesis
| Technology | Principle | Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Reduced reaction times, increased yields, cleaner reactions. thieme-connect.commdpi.comnih.gov |
| Flow Chemistry | Reactions are performed in a continuous stream. | Precise control of reaction parameters, improved safety and scalability, enhanced reproducibility. mdpi.comnih.gov |
| Photocatalysis | Use of light to initiate chemical reactions. | Mild reaction conditions, use of sustainable energy, novel reactivity. nih.govresearchgate.net |
Design of Next-Generation Pyridazine-Based Materials with Tailored Properties
The unique electronic and structural features of the pyridazine ring make it an attractive building block for the design of novel functional materials with tailored properties. Researchers are actively exploring the potential of pyridazine derivatives, including those related to this compound, in various materials science applications.
One area of significant interest is the development of optoelectronic materials . Pyridazine-containing compounds can exhibit interesting photophysical properties, and their incorporation into organic light-emitting diodes (OLEDs) and other electronic devices is being investigated. researchgate.net The ability to tune the electronic properties of the pyridazine core through substituent modification allows for the design of materials with specific absorption and emission characteristics. researchgate.net
Furthermore, the pyridazine scaffold is being explored for the creation of energetic materials . The introduction of nitro groups and other energetic functionalities onto the pyridazine ring can lead to compounds with high energy density and desirable performance characteristics. researchgate.net
The synthesis of 5,6-fused ring pyridazines is also a focus, as these structures are critical organic building blocks for advanced organometallic semiconductors. liberty.edu These materials have potential applications in a range of technological fields, including optoelectronics and materials science. liberty.edu The development of efficient synthetic routes to these fused systems is crucial for advancing this area of research. liberty.edu
The inherent properties of the pyridazine ring, such as its ability to participate in hydrogen bonding and its unique physicochemical characteristics, also make it a valuable component in the design of materials for molecular recognition and drug discovery. nih.gov By strategically incorporating the pyridazine moiety into larger molecular architectures, researchers can create materials with specific binding affinities and biological activities. nih.gov
Q & A
Basic: What are the primary synthetic routes for 3-(2-Bromophenoxy)pyridazine, and how do reaction conditions impact yield?
Answer:
A common method involves microwave-assisted nucleophilic aromatic substitution. For example, reacting 2-bromophenol with a nitro-substituted benzonitrile derivative (e.g., 3-fluoro-4-nitrobenzonitrile) under microwave irradiation (e.g., 150°C, 30 minutes) achieves yields up to 94% . Key factors include:
- Solvent choice : Polar aprotic solvents like DMF enhance reactivity.
- Temperature control : Microwave heating reduces side reactions compared to conventional heating.
- Stoichiometry : Equimolar ratios of reactants minimize byproducts.
Post-synthesis purification typically uses flash chromatography (e.g., pentane/ether gradients) . Lower yields (<70%) may arise from incomplete substitution or competing elimination reactions.
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
- 1H NMR : Characteristic peaks include aromatic protons in the δ 7.0–8.1 ppm range, with coupling patterns (e.g., doublets for para-substituted aryl groups) .
- LCMS : Confirms molecular weight via (M-H)+ or (M+H)+ ions (e.g., m/z 286.6 for C₁₃H₉BrN₂O) .
- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretches at ~2220 cm⁻¹) .
Discrepancies in spectral data may indicate impurities or regioisomers, necessitating repeated chromatography or recrystallization.
Advanced: How can palladium-catalyzed C–H arylation be optimized for functionalizing this compound?
Answer:
Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enable direct C3-arylation. Critical parameters:
- Solvent : DMA or toluene at 110°C improves turnover frequency (TOF > 500 h⁻¹) .
- Base : Cs₂CO₃ enhances deprotonation of the pyridazine ring.
- Substrate scope : Electron-deficient aryl halides (e.g., 1,4-dibromobenzene) react efficiently (75% yield) .
Mechanistic studies suggest a concerted metalation-deprotonation (CMD) pathway. Side reactions (e.g., homocoupling) can be suppressed by optimizing Pd/ligand ratios.
Advanced: How do crystallographic studies resolve structural ambiguities in halogenated pyridazine derivatives?
Answer:
Single-crystal X-ray diffraction with programs like SHELXL refines bond parameters. For example:
- Bond angles : C–C–Br angles near 120° confirm sp² hybridization .
- Dihedral angles : Aryl-oxygen-pyridazine torsion angles (e.g., 15–25°) indicate steric strain .
Disordered bromine positions or thermal motion artifacts are resolved using restraints (e.g., ISOR commands in SHELXL) . Contradictions between computational models (e.g., DFT) and experimental data may arise from crystal packing effects.
Advanced: What strategies mitigate data contradictions in biological activity studies of pyridazine derivatives?
Answer:
- Structure-activity relationship (SAR) : Modifying the bromophenoxy group (e.g., adding electron-withdrawing substituents) enhances acetylcholinesterase inhibition (IC₅₀ < 1 µM) .
- Control experiments : Compare activity against analogs lacking the bromine or pyridazine moiety.
- Molecular docking : Validate binding poses using crystallographic enzyme structures (e.g., PDB: 4EY7). Inconsistent bioassay results may stem from compound purity (<95%) or aggregation artifacts.
Advanced: How are computational methods integrated with experimental data to predict reactivity?
Answer:
- DFT calculations : Model transition states for nucleophilic substitution (e.g., activation energies ~25 kcal/mol for bromine displacement) .
- Hammett plots : Correlate substituent effects (σ⁺ values) with reaction rates to predict regioselectivity.
Discrepancies between predicted and observed products (e.g., meta vs. para substitution) highlight limitations in solvation models or steric effects not captured computationally.
Basic: What safety protocols are essential when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
- PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure.
- Waste disposal : Halogenated waste must be segregated and treated with sodium bicarbonate to neutralize acidic byproducts .
Advanced: How does solvent polarity influence the electronic properties of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
